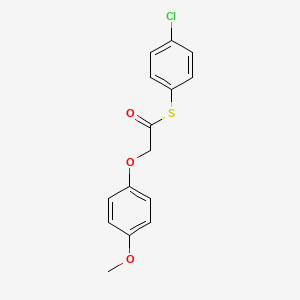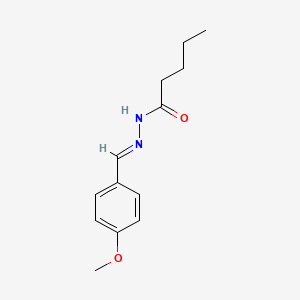![molecular formula C16H21FN2O B5604148 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5604148.png)
2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol, also known as FMePyT, is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
Mecanismo De Acción
The exact mechanism of action of 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is not fully understood, but it is believed to act as a potent inhibitor of the enzyme cyclin-dependent kinase 5 (CDK5). CDK5 is a crucial enzyme involved in the regulation of neuronal function, and its dysregulation has been implicated in several neurodegenerative diseases. By inhibiting CDK5, this compound can potentially prevent the neurodegenerative process and promote neuronal survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are harmful molecules that can cause cellular damage. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol in lab experiments is its potent activity against cancer cells and its neuroprotective effects. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol. One of the major areas of research is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the exact mechanism of action of this compound, which can potentially lead to the development of more potent and selective inhibitors of CDK5. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo and in clinical trials.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of research, including medicinal chemistry, neuroscience, and cancer research. The synthesis method of this compound involves a series of chemical reactions that have been described in several research articles. This compound has been shown to exhibit potent activity against several cancer cell lines and has neuroprotective effects. The exact mechanism of action of this compound is not fully understood, but it is believed to act as a potent inhibitor of the enzyme CDK5. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves a series of chemical reactions, including the formation of the pyridine ring, the introduction of the fluorine atom, and the formation of the pyrrolo ring. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been extensively studied for its potential applications in various fields of research. One of the major areas of research is medicinal chemistry, where this compound has been shown to exhibit potent activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-3-5-12(17)6-4-11/h3-6,13-14,20H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPBJBGXKZEWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)
![2-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5604078.png)
![2-methyl-5-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604093.png)


![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)
![4-chloro-N-[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B5604128.png)
![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)

![1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604152.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5604153.png)

![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)
![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)